(R)-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
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Overview
Description
®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is a synthetic organic compound characterized by the presence of a benzyloxycarbonyl group, two fluorine atoms, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, ®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The benzyloxycarbonyl group can act as a protective group, allowing for selective deprotection and further functionalization.
Comparison with Similar Compounds
Similar Compounds
®-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid: Similar structure but with only one fluorine atom.
®-1-((Benzyloxy)carbonyl)-4,4-dichloropyrrolidine-2-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine.
®-1-((Benzyloxy)carbonyl)-4,4-dibromopyrrolidine-2-carboxylic acid: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
The presence of two fluorine atoms in ®-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s chemical reactivity, metabolic stability, and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R)-4,4-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c14-13(15)6-10(11(17)18)16(8-13)12(19)20-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXGOKDOIFGMDR-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC1(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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